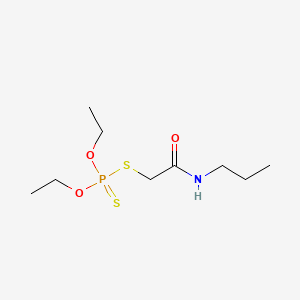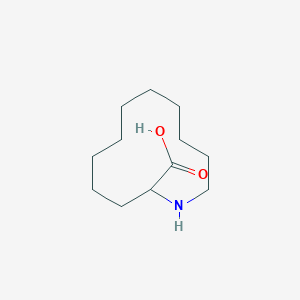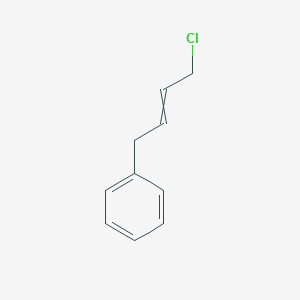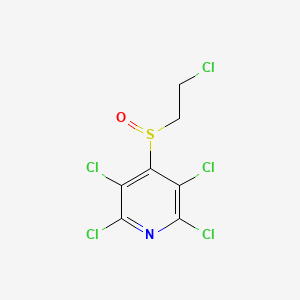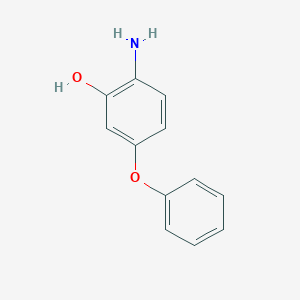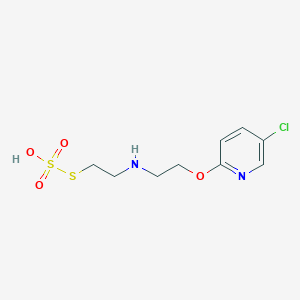
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate: is a complex organic compound that features a thiosulfate group attached to a pyridyloxyethylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-pyridinol with 2-chloroethylamine to form the intermediate 2-(5-chloro-2-pyridyloxy)ethylamine. This intermediate is then reacted with thiosulfuric acid under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiosulfate group, leading to the formation of sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
- Acts as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
- Studied for its role in enzyme inhibition, particularly enzymes that interact with sulfur-containing substrates.
Medicine:
- Potential applications in drug development, particularly for drugs targeting bacterial infections or diseases involving sulfur metabolism.
Industry:
- Used in the production of specialty chemicals and materials, particularly those requiring sulfur functionalities.
- Employed in the formulation of certain types of pesticides and herbicides.
Wirkmechanismus
The mechanism by which S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate exerts its effects often involves the interaction of the thiosulfate group with biological molecules. This interaction can lead to the inhibition of enzymes that require sulfur-containing substrates, thereby disrupting metabolic pathways. The compound may also interact with microbial cell walls, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Sodium thiosulfate: Commonly used in medicine and industry, particularly for its ability to neutralize chlorine and as an antidote for cyanide poisoning.
Potassium thiosulfate: Used in agriculture as a fertilizer and in various industrial applications.
Uniqueness: S-2-((2-(5-Chloro-2-pyridyloxy)ethyl)amino)ethyl hydrogen thiosulfate is unique due to its specific structure, which combines a pyridyloxyethylamine moiety with a thiosulfate group
Eigenschaften
CAS-Nummer |
41286-93-5 |
|---|---|
Molekularformel |
C9H13ClN2O4S2 |
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
5-chloro-2-[2-(2-sulfosulfanylethylamino)ethoxy]pyridine |
InChI |
InChI=1S/C9H13ClN2O4S2/c10-8-1-2-9(12-7-8)16-5-3-11-4-6-17-18(13,14)15/h1-2,7,11H,3-6H2,(H,13,14,15) |
InChI-Schlüssel |
TWIULPUWWRMHGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Cl)OCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)

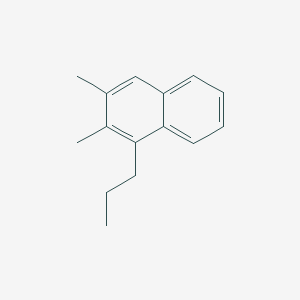

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
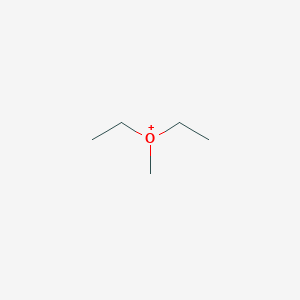
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
